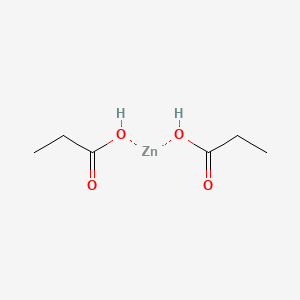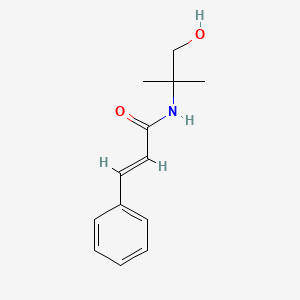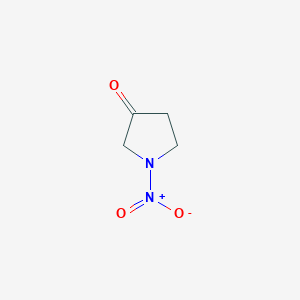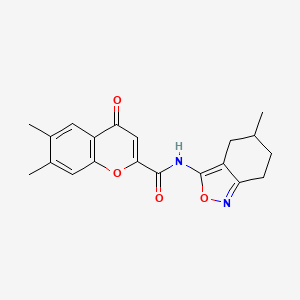![molecular formula C13H19FN3O9P B13825856 (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sofosbuvir metabolite GS-566500 13CD3 is a labeled metabolite of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infection. Sofosbuvir is metabolized in the body to form several metabolites, including GS-566500, which is an intermediate metabolite. The labeled version, GS-566500 13CD3, is used as an internal standard in various analytical methods to quantify Sofosbuvir and its metabolites in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sofosbuvir and its metabolites involves several steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic route to GS-566500 involves the hydrolysis of Sofosbuvir by hydrolase activity, resulting in high plasma exposure to this intermediate metabolite .
Industrial Production Methods
Industrial production of Sofosbuvir and its metabolites, including GS-566500, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quality control and quantification .
Chemical Reactions Analysis
Types of Reactions
Sofosbuvir metabolite GS-566500 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for the metabolic activation and deactivation of the compound .
Common Reagents and Conditions
Common reagents used in the synthesis and analysis of GS-566500 include acetonitrile, ammonium formate, and formic acid. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving GS-566500 include the active triphosphate form GS-461203 and the inactive metabolite GS-331007. These products are crucial for the antiviral activity of Sofosbuvir .
Scientific Research Applications
Sofosbuvir metabolite GS-566500 13CD3 is widely used in scientific research for various applications:
Mechanism of Action
Sofosbuvir metabolite GS-566500 is an intermediate in the metabolic activation of Sofosbuvir. Sofosbuvir is a nucleotide analog inhibitor that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase. Following intracellular metabolism, Sofosbuvir is converted to its active form, GS-461203, which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
GS-331007: The primary circulating metabolite of Sofosbuvir, accounting for over 90% of systemic drug exposure.
PSI-6130: A cytidine nucleoside analog that is a potent inhibitor of HCV replication.
PSI-6206: Another uridine metabolite of Sofosbuvir that inhibits the HCV NS5B polymerase.
Uniqueness
Sofosbuvir metabolite GS-566500 is unique due to its role as an intermediate metabolite in the metabolic pathway of Sofosbuvir. Its labeled version, GS-566500 13CD3, is particularly valuable in analytical chemistry for the accurate quantification of Sofosbuvir and its metabolites in biological samples .
Properties
Molecular Formula |
C13H19FN3O9P |
|---|---|
Molecular Weight |
415.29 g/mol |
IUPAC Name |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1/i2+1D3 |
InChI Key |
UOYKQCZOTUPGRY-ARUJFWOBSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(N[C@@H](C)C(=O)O)O)O)F |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)

![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)

![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)

![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
